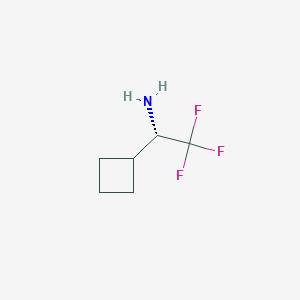
1-Bromo-5-cyclopropoxy-2-fluoro-3-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-5-cyclopropoxy-2-fluoro-3-methoxybenzene is an organic compound with the molecular formula C10H10BrFO2 and a molecular weight of 261.09 g/mol This compound is characterized by the presence of bromine, fluorine, and methoxy functional groups attached to a benzene ring, along with a cyclopropoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5-cyclopropoxy-2-fluoro-3-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-bromo-2-fluoro-3-methoxybenzene and cyclopropyl alcohol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Cyclopropylation: The cyclopropylation reaction involves the substitution of the methoxy group with a cyclopropoxy group, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-5-cyclopropoxy-2-fluoro-3-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other related compounds.
Wissenschaftliche Forschungsanwendungen
1-Bromo-5-cyclopropoxy-2-fluoro-3-methoxybenzene has several scientific research applications, including:
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving halogenated aromatic compounds.
Wirkmechanismus
The mechanism of action of 1-Bromo-5-cyclopropoxy-2-fluoro-3-methoxybenzene involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and methoxy groups allows the compound to engage in various chemical interactions, potentially affecting enzyme activity, receptor binding, or other biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-fluoro-3-methoxybenzene: This compound shares similar functional groups but lacks the cyclopropoxy group, resulting in different chemical properties and reactivity.
1-Bromo-3-fluoro-2-methoxybenzene: Another similar compound with a different arrangement of functional groups, leading to variations in its chemical behavior.
Uniqueness
1-Bromo-5-cyclopropoxy-2-fluoro-3-methoxybenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic effects.
Eigenschaften
Molekularformel |
C10H10BrFO2 |
|---|---|
Molekulargewicht |
261.09 g/mol |
IUPAC-Name |
1-bromo-5-cyclopropyloxy-2-fluoro-3-methoxybenzene |
InChI |
InChI=1S/C10H10BrFO2/c1-13-9-5-7(14-6-2-3-6)4-8(11)10(9)12/h4-6H,2-3H2,1H3 |
InChI-Schlüssel |
OTQCPFRTAZHROX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC(=C1)OC2CC2)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[chromane-4,1'-cyclopropan]-7-ylmethanol](/img/structure/B13046465.png)

![(3S)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13046482.png)

![(5-(Prop-1-YN-1-YL)-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)methanol](/img/structure/B13046492.png)





![6-Methyl-2,3-dihydropyrazolo[5,1-B]oxazol-7-amine hcl](/img/structure/B13046530.png)


